molecular formula C10H10O4 B1167197 Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate CAS No. 117937-14-1

Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate

Cat. No. B1167197
CAS RN: 117937-14-1
M. Wt: 194.18 g/mol
InChI Key:
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Description

Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate, also known as ethyl acylfuran-2-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a furan derivative and has a unique chemical structure that makes it a promising candidate for research.

Scientific Research Applications

  • Synthesis of Functionalized Furan-2-One Compounds

    A study describes the synthesis of furan-2-one derivatives, including those related to Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate, indicating their potential in organic synthesis and chemical transformations (Sobenina et al., 2011).

  • Thermodynamic Characteristics

    Research focused on determining the enthalpic characteristics of Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate derivatives, providing essential data for chemical engineering and materials science applications (Kos et al., 2017).

  • Biological Activity Studies

    A study synthesized derivatives of Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate and evaluated their analgesic and antibacterial activities, suggesting potential pharmaceutical applications (Oleshchuk et al., 2019).

  • Antimicrobial Activity Research

    A paper described the synthesis of certain ethyl 4-oxobut-2-enoate compounds and evaluated their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Gein et al., 2020).

  • Photoinduced Oxidative Annulation

    Research explored the use of Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate in photoinduced direct oxidative annulation, which is a crucial process in organic chemistry for synthesizing complex molecules (Zhang et al., 2017).

  • Crystal Structure Analysis

    The crystal structures of certain furan-2-yl-4-oxobut-2-enoic acid derivatives were analyzed, contributing to the field of crystallography and material science (Borisova et al., 2016).

  • Synthesis of Heterocyclic Compounds

    A study demonstrated the use of Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate in synthesizing various heterocyclic compounds, which are crucial in developing new drugs and materials (Sokmen et al., 2014).

properties

IUPAC Name

ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGXIICBGOISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696491
Record name Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate

CAS RN

117937-14-1
Record name Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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